molecular formula C48H64Cl4N2O9 B13855290 Vilanterol Dimer

Vilanterol Dimer

Cat. No.: B13855290
M. Wt: 954.8 g/mol
InChI Key: IZUWHFQBOKMICO-CRKOEVGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vilanterol Dimer, with the CAS number 2762285-55-0, is a chemical impurity of Vilanterol, which is an ultra-long-acting beta2-adrenoceptor agonist (LABA) used in combination therapies for respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD) . This dimer impurity has a molecular formula of C48H64Cl4N2O9 and a molecular weight of 954.84 g/mol . It is supplied as a high-purity standard for use in pharmaceutical research and development. In the context of drug manufacturing and quality control, impurities like this compound are critical for analytical testing. They serve as certified reference standards to monitor and control the quality of the Active Pharmaceutical Ingredient (API) . Researchers use such standards to develop and validate analytical methods, perform forced degradation studies, and ensure the stability of pharmaceutical products, which is essential for compliance with regulatory standards . This product is labeled "For Research Use Only" (RUO). RUO products are intended solely for laboratory research purposes and are not to be used as drugs, in medical diagnostics, or for any clinical applications . For safe handling and storage, please refer to the Safety Data Sheet (SDS). This product should be stored in a refrigerator at 2-8°C .

Properties

Molecular Formula

C48H64Cl4N2O9

Molecular Weight

954.8 g/mol

IUPAC Name

4-[(1R)-2-[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]-1-hydroxyethyl]-2-[[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexyl-[(2R)-2-hydroxy-2-[4-hydroxy-3-(hydroxymethyl)phenyl]ethyl]amino]methyl]phenol

InChI

InChI=1S/C48H64Cl4N2O9/c49-41-11-9-12-42(50)39(41)33-62-25-23-60-21-7-3-1-5-19-53-29-47(58)35-15-17-45(56)37(27-35)30-54(31-48(59)36-16-18-46(57)38(28-36)32-55)20-6-2-4-8-22-61-24-26-63-34-40-43(51)13-10-14-44(40)52/h9-18,27-28,47-48,53,55-59H,1-8,19-26,29-34H2/t47-,48-/m0/s1

InChI Key

IZUWHFQBOKMICO-CRKOEVGVSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNC[C@@H](C2=CC(=C(C=C2)O)CN(CCCCCCOCCOCC3=C(C=CC=C3Cl)Cl)C[C@@H](C4=CC(=C(C=C4)O)CO)O)O)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CN(CCCCCCOCCOCC3=C(C=CC=C3Cl)Cl)CC(C4=CC(=C(C=C4)O)CO)O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Route from Patent CN104744270A (2013)

This patent introduces a novel synthetic method for vilanterol focusing on a more accessible and industrially feasible route.

Key Features:

  • Reaction of compound 4 (halogenated intermediate) with compound 3 (a chiral intermediate) to form compound 2.
  • Compound 3 is easier and cheaper to prepare compared to previously used compound 5.
  • Use of common solvents such as DMF, DMSO, THF, and bases like triethylamine or sodium carbonate.
  • Reaction temperature range: -20°C to reflux, optimized at room temperature (25-30°C).
  • Avoids expensive and hazardous reagents like sodium hydride and bromine in early steps.
  • Simplifies intermediate preparation, improving yield and scalability.

Reaction Scheme Summary:

Step Reactants Conditions Notes
1 Compound 4 + Compound 3 DMF solvent, triethylamine base, 25-30°C Formation of compound 2
2 Compound 2 processing Deprotection and purification Final vilanterol product

This method emphasizes industrial applicability by selecting readily available raw materials and mild reaction conditions.

Detailed Multi-Step Synthesis from Patent CN109574860B (2019)

This patent discloses an improved, industrially applicable four-step synthesis of vilanterol with detailed reaction conditions, yields, and purities.

Stepwise Preparation:

Step Description Reagents & Conditions Yield (%) Purity (%) Notes
1 Formation of Intermediate 1 Salicyl alcohol + glyoxylic acid; NaOH base; water/THF (1:1); 50-60°C; pH adjusted to 2-3; extraction 84 98 Use of benzyltriethylammonium chloride as phase transfer catalyst; mild conditions
2 Chiral Resolution of Intermediate 1 to 2 (S)-(+)-phenylglycine resolving agent; n-butanol solvent; heating at 110°C; crystallization 66.7 98 (ee) High enantiomeric excess (ee); multiple recrystallizations for purity
3 Preparation of Intermediate 3 Delbin reaction on intermediate 5; ethyl acetate solvent; urotropin catalyst; acid/base workup 90 98 Efficient conversion with mild room temperature conditions
4 Acylation to form Intermediate 4 Intermediate 2 + Intermediate 3; EDCI/HOBt condensing agent; triethylamine base; DMF solvent; 25°C Not stated Not stated High selectivity acylation step
5 Reduction to Vilanterol NaBH4 + BF3·Et2O reducing agents; anhydrous THF solvent; 0°C to reflux; nitrogen atmosphere 88 98 Controlled addition to maintain temperature; quenching and purification steps detailed

Summary of Advantages:

  • Shorter synthetic route compared to older methods.
  • Use of relatively inexpensive and readily available reagents.
  • Mild reaction conditions conducive to industrial scale-up.
  • High yields and purity at each stage.
  • Detailed control of chiral purity and atom economy.

Reaction Conditions Table:

Intermediate Reagents/Conditions Solvent(s) Temperature (°C) Time Yield (%) Purity (%)
Intermediate 1 Salicyl alcohol + glyoxylic acid + NaOH Water/THF (1:1) 50-60 6 hours 84 98
Intermediate 2 Chiral resolution with (S)-(+)-phenylglycine n-Butanol 110 (reaction), 0-5 (crystallization) 4 hours + overnight 66.7 98 (ee)
Intermediate 3 Delbin reaction + acid/base workup Ethyl acetate, ethanol Room temp 2 hours + 48 hours 90 98
Intermediate 4 Acylation with EDCI/HOBt + triethylamine DMF 25 Not specified Not stated Not stated
Vilanterol Reduction with NaBH4 + BF3·Et2O Anhydrous THF 0 to reflux 4 hours 88 98

This method represents a significant improvement in vilanterol synthesis, balancing efficiency, safety, and cost.

Comparative Analysis of Preparation Methods

Aspect CN104744270A Method CN109574860B Method Traditional WO2003024439 Method
Number of Steps Fewer, simplified 4 main steps + intermediate purifications >10 steps, longer route
Use of Hazardous Reagents Avoids bromine, sodium hydride early Uses NaBH4/BF3·Et2O but controlled Uses sodium hydride, bromine, butyllithium
Reaction Conditions Mild, room temperature preferred Mild, controlled temperatures More stringent, anhydrous and low temp
Chiral Purity Control Improved via easier intermediates High ee via chiral resolution Difficult to control chiral purity
Industrial Scalability Designed for scale-up Suitable for industrial production Limited due to complexity and hazards
Yield and Purity Improved yields, high purity High yields (84-90%), purity ~98% Lower overall yield, purification challenges
Cost Considerations Uses cheaper reagents and solvents Reduces expensive reagents High cost due to reagents and multiple steps

Summary of Research Results and Industrial Implications

  • The 2013 and 2019 patents represent significant advancements in the preparation of this compound, focusing on simplifying synthetic routes and improving industrial feasibility.
  • The use of chiral resolution agents such as (S)-(+)-phenylglycine ensures high enantiomeric purity, critical for pharmaceutical efficacy.
  • The avoidance or controlled use of hazardous reagents enhances safety and reduces environmental impact.
  • Reaction conditions are optimized for mild temperatures and common solvents, facilitating scale-up.
  • Yields ranging from 66.7% to 90% per step and final product purities around 98% demonstrate the efficiency and quality of these methods.
  • The detailed procedural steps, including workup and purification, are designed to minimize impurities and maximize product stability.

Comparison with Similar Compounds

Receptor Binding and Selectivity

  • β2-Adrenoceptor (β2-AR) Affinity: Vilanterol exhibits subnanomolar affinity for β2-AR, comparable to salmeterol but higher than olodaterol, formoterol, and indacaterol .
  • Selectivity :
    Vilanterol shows superior selectivity for β2-AR over β1- and β3-AR compared to formoterol and indacaterol, reducing off-target effects .

Functional Efficacy and Duration of Action

  • Intrinsic Efficacy :
    Vilanterol’s intrinsic efficacy is comparable to indacaterol but significantly greater than salmeterol .
  • Duration of Action :
    In human airways, vilanterol demonstrates a faster onset and longer duration (>22 hours) than salmeterol, supporting once-daily dosing .

Off-Target Effects: VMAT2 Inhibition

Vilanterol inhibits vesicular monoamine transporter 2 (VMAT2) with an IC50 of 47 ± 14 nM, similar to tetrabenazine (TBZ) and SMT. In contrast, carvedilol and formoterol exhibit 3.5-fold and 11-fold weaker inhibition, respectively .

Data Tables

Table 1: Comparative Pharmacological Profiles of LABAs

Compound β2-AR Affinity (nM) Selectivity (β2/β1, β2/β3) Intrinsic Efficacy Duration of Action (h) VMAT2 IC50 (nM)
Vilanterol 0.1–0.3 >1,000 / >1,000 High >24 47 ± 14
Salmeterol 0.1–0.3 ~100 / ~100 Low ~12 N/A
Formoterol 1–3 ~10 / ~10 Moderate ~12 517 ± 155
Indacaterol 0.5–1.0 ~100 / ~100 High >24 N/A
Olodaterol 1–2 ~100 / ~100 Moderate >24 N/A

Data compiled from .

Table 2: Adverse Event Incidence in COPD Trials

Compound Most Common AEs Serious AEs Incidence
Vilanterol URTI, headache 0% (25 µg dose)
Olodaterol COPD exacerbation, nasopharyngitis Comparable to placebo
Indacaterol COPD worsening, cough Low

Data from .

Vilanterol Dimer in Context

Role as an Impurity

The This compound is synthesized as a reference standard for analytical testing. It aids in:

  • Quantifying degradation products in urine for anti-doping protocols .
  • Ensuring batch consistency and stability via HPLC and mass spectrometry .

Comparison with Other Impurities

Its structural analysis involves NMR and IR spectroscopy, similar to methods used for sulfonate-doped polyaniline dimers .

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